molecular formula C14H16F3N7O B2601201 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1797562-76-5

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B2601201
CAS No.: 1797562-76-5
M. Wt: 355.325
InChI Key: VMYKHMVYLRPQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a sophisticated small molecule designed for medicinal chemistry and neuroscience research. Its structure incorporates a piperidine-4-carboxamide core linked to a pyrimidine ring that is further substituted with a 1,2,4-triazole moiety, a heterocycle frequently employed in drug discovery for its favorable pharmacokinetic properties and ability to engage biological targets . The inclusion of a 2,2,2-trifluoroethyl group is a common strategy in lead optimization to enhance metabolic stability and modulate compound lipophilicity. Compounds featuring the 1,2,4-triazole scaffold are extensively investigated for their central nervous system (CNS) activity . Research on analogous structures has demonstrated potent anticonvulsant effects in established animal models such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The mechanism of action for this class of compounds is often associated with the GABAergic system, where they can act as positive allosteric modulators of GABAA receptors, increasing the levels of the inhibitory neurotransmitter GABA in the brain and providing a basis for potential anxiolytic and anticonvulsant applications . This makes the compound a valuable pharmacological tool for probing GABA receptor function and for the design of novel therapeutic agents for neurological disorders. Furthermore, the molecular architecture of this compound suggests potential for broad utility in hit-to-lead optimization campaigns, particularly in programs targeting protein kinases or other adenosine triphosphate (ATP)-binding proteins, given the pyrimidine ring's role as a common hinge-binding motif. This reagent is intended for use in high-throughput screening, target validation, and structure-activity relationship (SAR) studies to advance drug discovery projects.

Properties

IUPAC Name

1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N7O/c15-14(16,17)6-19-13(25)10-1-3-23(4-2-10)11-5-12(21-8-20-11)24-9-18-7-22-24/h5,7-10H,1-4,6H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYKHMVYLRPQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(F)(F)F)C2=NC=NC(=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.

    Construction of the Pyrimidine Ring: This step might involve the condensation of appropriate aldehydes or ketones with amidines.

    Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions.

    Introduction of the Trifluoroethyl Group: This step might involve the use of trifluoroethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents might include dichloromethane, ethanol, or dimethyl sulfoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrimidine-triazole-piperidine scaffold is distinct but shares similarities with other heterocyclic systems:

Compound Name Core Structure Key Differences Molecular Weight (g/mol) Reference
1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide Pyrimidine-triazole-piperidine N-substituted with triazole (vs. trifluoroethyl) ~363.3 (estimated)
N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide Triazolo-pyridazine-piperidine Pyridazine replaces pyrimidine 395.4
1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide Cyclopenta-pyridazine-piperidine Fused bicyclic system ~430.5 (estimated)
N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide Azepanone-imidazo-pyridine-piperidine Seven-membered azepanone ring 602.5

Key Observations :

  • Cyclopenta[c]pyridazine () introduces conformational rigidity, which may improve target selectivity but complicate synthesis.
  • The azepanone ring in offers greater flexibility, possibly accommodating diverse binding pockets.

Substituent Effects

Trifluoroethyl vs. Other N-Substituents

The 2,2,2-trifluoroethyl group is a hallmark of the target compound. Comparisons include:

Compound Name N-Substituent Properties Imparted Reference
1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide 2,2,2-Trifluoroethyl Enhanced hydrophobicity, metabolic stability
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide Tetrahydrofuran-methyl Improved solubility, reduced lipophilicity
N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 4-Fluorophenyl ethyl Increased aromatic interactions

Key Observations :

  • The trifluoroethyl group balances hydrophobicity and electronic effects, favoring membrane permeability and resistance to oxidative metabolism .
Fluorine-Containing Analogues

Fluorine is prevalent in several analogs:

Compound Name Fluorine Position Impact Reference
1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CF3 group on ethyl chain Electron withdrawal, metabolic stability
N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide Fluorine on phenyl ring Enhanced binding via halogen bonding
N-[(3R,6S)-6-(2,3-Difluorophenyl)-...piperidine-1-carboxamide Difluorophenyl on azepanone Steric and electronic modulation

Key Observations :

  • Trifluoroethyl (CF3) groups enhance metabolic stability by resisting CYP450-mediated oxidation .
  • Aromatic fluorine (e.g., in ) can strengthen target binding through halogen bonds or dipole interactions.

Q & A

Q. What are the recommended multi-step synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sequential heterocyclic coupling reactions. A common approach includes:

  • Step 1: Formation of the pyrimidine-triazole core via nucleophilic substitution of 4-chloropyrimidine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 2: Piperidine ring functionalization through Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce the trifluoroethyl group.
  • Step 3: Final carboxamide formation using HATU or EDC/NHS-mediated coupling . Optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (60–100°C), and purification via silica gel chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity and purity?

  • 1H/13C NMR: Essential for verifying regiochemistry of the triazole-pyrimidine linkage and piperidine substituents. Key signals include downfield shifts for pyrimidine protons (~8.5 ppm) and trifluoroethyl CF₃ groups (~3.5–4.0 ppm) .
  • HPLC: Reversed-phase C18 columns (e.g., 90:10 H₂O/ACN gradient) assess purity (>95% required for biological assays). Retention time consistency across batches is critical .
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z ~427.1) and absence of side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., kinase inhibition vs. antimicrobial activity)?

Discrepancies may arise from assay-specific conditions (e.g., ATP concentrations in kinase assays) or off-target effects. To address this:

  • Dose-Response Curves: Compare IC₅₀ values across assays (e.g., kinase vs. bacterial growth inhibition) .
  • Counter-Screens: Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to isolate primary mechanisms .
  • Structural Modifications: Introduce substituents (e.g., methyl groups on the triazole) to enhance target selectivity .

Q. What strategies are effective in improving the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability?

  • Prodrug Design: Mask the carboxamide with ester groups to enhance intestinal absorption .
  • Trifluoroethyl Optimization: Replace the 2,2,2-trifluoroethyl group with deuterated analogs to reduce CYP450-mediated metabolism .
  • Solubility Enhancement: Co-crystallization with cyclodextrins or formulation in PEG-based vehicles improves aqueous solubility .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Focus on modifying:

  • Triazole Substituents: Bulky groups (e.g., isopropyl) improve kinase binding by occupying hydrophobic pockets .
  • Piperidine Linkers: Rigidify the piperidine ring (e.g., introduce sp³-hybridized carbons) to reduce conformational entropy .

Example SAR Table

Substituent (R)Target Activity (IC₅₀, nM)Selectivity Index (vs. Off-Target)
-H850 ± 452.1
-CH₃320 ± 228.7
-CF₃110 ± 1515.3
Data derived from kinase inhibition assays in

Q. What computational methods are suitable for predicting binding modes with biological targets (e.g., kinases or viral proteases)?

  • Molecular Docking: Use AutoDock Vina or Glide to model interactions between the triazole-pyrimidine core and ATP-binding pockets .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, focusing on hydrogen bonds with catalytic lysine residues .
  • Free Energy Perturbation (FEP): Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .

Methodological Considerations

Q. How should researchers design experiments to validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomic Profiling: RNA-seq to identify downstream gene expression changes (e.g., MAPK pathway modulation) .
  • Chemical Proteomics: Use photoaffinity probes to capture interacting proteins in live cells .
  • In Vivo Models: Employ xenograft models (e.g., murine cancer) with pharmacokinetic-pharmacodynamic (PK/PD) correlation analysis .

Q. What analytical workflows are recommended for detecting and quantifying degradation products during stability studies?

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (H₂O₂) .
  • LC-MS/MS: Monitor degradation products (e.g., hydrolyzed carboxamide) using MRM transitions specific to expected fragments .
  • QbD Approach: Apply ICH guidelines (Q1A) to establish shelf-life thresholds under accelerated storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.